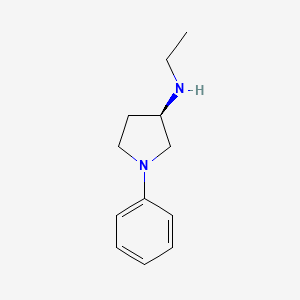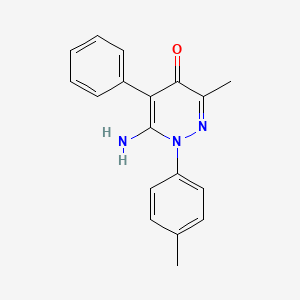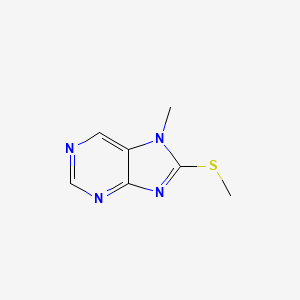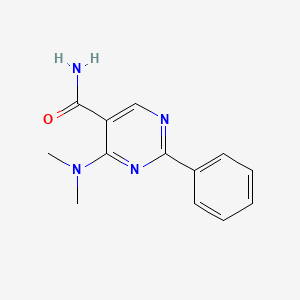
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone is a complex organic compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a pyrrole ring, a carboxaldehyde group, and a phenylthiosemicarbazone moiety
准备方法
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde, 1-methyl- with 4-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
化学反应分析
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylthiosemicarbazone moiety can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenylthiosemicarbazone moiety is particularly important for its biological activity, as it can chelate metal ions and generate reactive oxygen species, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-phenylthiosemicarbazone can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde, 1-methyl-: This compound lacks the phenylthiosemicarbazone moiety and has different chemical properties and applications.
4-Phenylthiosemicarbazone derivatives: These compounds have similar biological activities but may differ in their chemical reactivity and stability.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and activities.
属性
CAS 编号 |
31397-22-5 |
|---|---|
分子式 |
C13H14N4S |
分子量 |
258.34 g/mol |
IUPAC 名称 |
1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C13H14N4S/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+ |
InChI 键 |
DNSTVJBRUNYBGH-GXDHUFHOSA-N |
手性 SMILES |
CN1C=CC=C1/C=N/NC(=S)NC2=CC=CC=C2 |
规范 SMILES |
CN1C=CC=C1C=NNC(=S)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




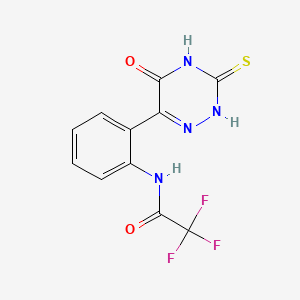
![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)

![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)
